molecular formula C10H14N2O B089846 N,N-Diethyl-4-nitrosoaniline CAS No. 120-22-9

N,N-Diethyl-4-nitrosoaniline

Cat. No.: B089846
CAS No.: 120-22-9
M. Wt: 178.23 g/mol
InChI Key: OLNMJIHADFYHAK-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-nitrosoaniline is an organic compound with the molecular formula ONC6H4N(C2H5)2. It is a nitroso derivative of aniline, characterized by the presence of a nitroso group (-NO) attached to the benzene ring. This compound is known for its dual fluorescence properties, which have been extensively studied using various spectroscopic techniques .

Scientific Research Applications

N,N-Diethyl-4-nitrosoaniline has a wide range of applications in scientific research:

Safety and Hazards

“N,N-Diethyl-4-nitrosoaniline” can form an explosive mixture with air. Contact with water liberates toxic gas. It is water reactive and a combustible material . It is recommended to wear self-contained breathing apparatus and protective suit when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethyl-4-nitrosoaniline can be synthesized through the nitrosation of N,N-diethylaniline. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to prevent the decomposition of the nitroso compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-nitrosoaniline undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual fluorescence properties, which are not commonly observed in similar compounds. This makes it a valuable tool in fluorescence studies and other scientific applications.

Properties

IUPAC Name

N,N-diethyl-4-nitrosoaniline
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InChI

InChI=1S/C10H14N2O/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3
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InChI Key

OLNMJIHADFYHAK-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=O
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Molecular Formula

C10H14N2O
Record name P-NITROSODIETHYLANILINE
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DSSTOX Substance ID

DTXSID3059507
Record name Benzenamine, N,N-diethyl-4-nitroso-
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Molecular Weight

178.23 g/mol
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Physical Description

P-nitrosodiethylaniline is a green solid. Insoluble in water.
Record name P-NITROSODIETHYLANILINE
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CAS No.

120-22-9
Record name P-NITROSODIETHYLANILINE
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Record name 4-Nitroso-N,N-diethylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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